molecular formula C17H18N8S B5500596 1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5500596
M. Wt: 366.4 g/mol
InChI Key: NNDLXHDMYGGSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18N8S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.13751378 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including those structurally related to the compound , have been synthesized and characterized for their crystal structure and biological activities. These studies involve complex synthetic routes to create novel compounds, analyzed through techniques like FT-IR, UV–visible spectroscopy, NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Such research lays the groundwork for understanding the chemical and physical properties of pyrazolo[3,4-d]pyrimidine derivatives, which can be crucial for developing new drugs and materials (Titi et al., 2020).

Antimicrobial and Antifungal Applications

Research on pyrimidine-linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation has shown these compounds possess significant insecticidal and antibacterial potential. This suggests their utility in developing new antimicrobial agents, with implications for treating infectious diseases and in agricultural applications (Deohate & Palaspagar, 2020).

Antitumor Activities

Compounds within the pyrazolo[3,4-d]pyrimidine class have been investigated for their antitumor properties, revealing potential pharmacophore sites for antitumor activities. Such research is pivotal for the discovery and development of new cancer therapies, highlighting the compound's relevance in oncological research (Bavetsias et al., 2016).

Mechanism of Action

While the specific mechanism of action for “1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not available, pyrazolo[3,4-d]pyrimidines are often studied for their potential as kinase inhibitors, particularly CDK2 inhibitors . They may exert their effects by binding to the kinase and inhibiting its activity, which can interfere with cell cycle progression and induce apoptosis .

Future Directions

Pyrazolo[3,4-d]pyrimidines, due to their wide range of biological activities, are a promising class of compounds for the development of new therapeutic agents . Future research could focus on the synthesis of new derivatives, investigation of their biological activities, and optimization of their properties for therapeutic use .

Properties

IUPAC Name

1-methyl-6-propyl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8S/c1-3-5-13-23-14(12-9-21-25(2)16(12)24-13)20-8-11-10-26-17(22-11)15-18-6-4-7-19-15/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDLXHDMYGGSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NCC3=CSC(=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.